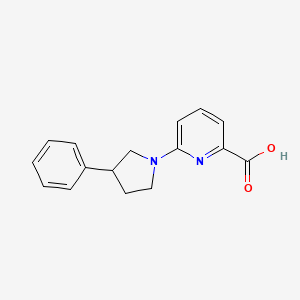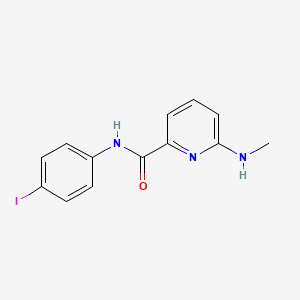
N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. IMPY is a pyridine derivative that has a high affinity for the sigma-2 receptor, which is a protein found in the central nervous system. The sigma-2 receptor has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The sigma-2 receptor is a protein found in the endoplasmic reticulum of cells. It has been implicated in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. The exact mechanism of action of N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide on the sigma-2 receptor is not fully understood, but it is thought to involve the modulation of calcium signaling and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate calcium signaling. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide is its high affinity for the sigma-2 receptor, which makes it a promising candidate for the development of imaging agents and therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several future directions for the research and development of N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide. One potential direction is the development of imaging agents that can be used to detect the presence of the sigma-2 receptor in the brain. This could be particularly useful in the early diagnosis of Alzheimer's disease and other neurodegenerative disorders.
Another potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for the development of anticancer drugs.
Overall, this compound is a promising compound that has potential applications in the field of neuroscience and cancer research. Further research is needed to fully understand its mechanism of action and to develop effective imaging and therapeutic agents based on this compound.
合成法
The synthesis of N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide involves the reaction of 4-iodoaniline with 2-cyanopyridine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with methylamine to form this compound. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide has been extensively studied for its potential applications in the diagnosis and treatment of neurological disorders. The high affinity of this compound for the sigma-2 receptor makes it a promising candidate for the development of imaging agents that can be used to detect the presence of the receptor in the brain. This could be particularly useful in the early diagnosis of Alzheimer's disease and other neurodegenerative disorders.
In addition to its imaging applications, this compound has also been investigated for its potential therapeutic effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This suggests that this compound could be developed as a potential anticancer agent.
特性
IUPAC Name |
N-(4-iodophenyl)-6-(methylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O/c1-15-12-4-2-3-11(17-12)13(18)16-10-7-5-9(14)6-8-10/h2-8H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUCKHFXMCQZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

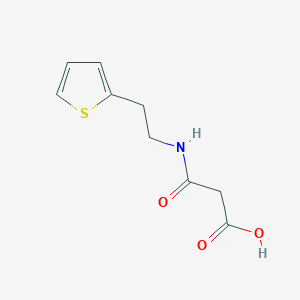

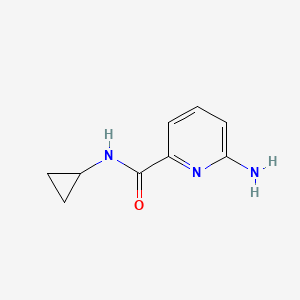
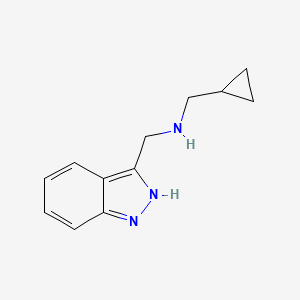
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
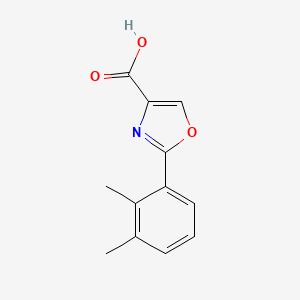

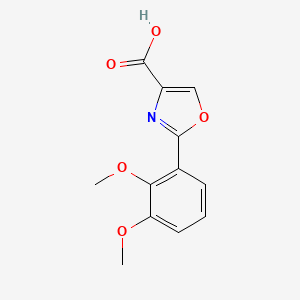
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
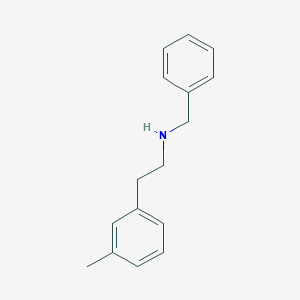
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
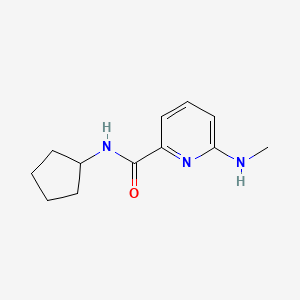
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
